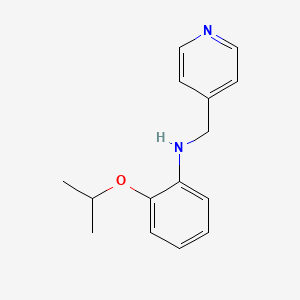
5-(Propylamino)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propylamino)naphthalen-1-ol, also known as PROAN, is a synthetic compound that has been extensively studied for its potential in various scientific fields. PROAN has a unique chemical structure that makes it a promising candidate for a wide range of applications.
Mécanisme D'action
The mechanism of action of 5-(Propylamino)naphthalen-1-ol is not completely understood. However, it is believed that this compound interacts with biomolecules through hydrogen bonding and hydrophobic interactions. This compound has been shown to bind to proteins and alter their conformation, which can affect their function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In addition, this compound has been shown to have antimicrobial properties, which can be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Propylamino)naphthalen-1-ol in lab experiments is its strong fluorescence properties. This makes it a useful probe for studying biological systems. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of 5-(Propylamino)naphthalen-1-ol. One area of research is the development of new fluorescent probes based on the this compound structure. These probes could be used to study a wide range of biological systems. Another area of research is the development of new antimicrobial agents based on the this compound structure. This compound derivatives could potentially be used to treat bacterial infections. Finally, the mechanism of action of this compound could be further studied to better understand its interactions with biomolecules.
Méthodes De Synthèse
The synthesis method of 5-(Propylamino)naphthalen-1-ol involves a series of chemical reactions. The starting material for the synthesis is naphthalene, which is first converted into 1-naphthol. The 1-naphthol is then reacted with propylamine to form this compound. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
Applications De Recherche Scientifique
5-(Propylamino)naphthalen-1-ol has been studied extensively for its potential in various scientific fields. One of the most promising applications of this compound is in the field of fluorescence spectroscopy. This compound exhibits strong fluorescence properties, which makes it a useful probe for studying biological systems. This compound has been used to study protein-ligand interactions, enzyme activity, and membrane dynamics.
Propriétés
IUPAC Name |
5-(propylamino)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-9-14-12-7-3-6-11-10(12)5-4-8-13(11)15/h3-8,14-15H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYUCRRTEZWLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC2=C1C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7557768.png)


![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)
![N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)
![3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide](/img/structure/B7557791.png)

![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)
![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)
![[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B7557841.png)